
Boc-His-OH
Overview
Description
Nα-tert-Butoxycarbonyl-D-histidine: is a derivative of the amino acid D-histidine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis as a building block to introduce D-histidine residues. The Boc group serves as a protective group that can be removed under specific conditions to reveal the free amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Nα-tert-Butoxycarbonyl-D-histidine typically involves the protection of the amino group of D-histidine with a tert-butoxycarbonyl group. This can be achieved by reacting D-histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of Nα-tert-Butoxycarbonyl-D-histidine follows similar principles but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and energy consumption, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: Nα-tert-Butoxycarbonyl-D-histidine undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Substitution Reactions: The imidazole ring of histidine can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Coupling: Carbodiimides (e.g., EDC, DCC), HOBt, and bases like DIPEA.
Substitution: Electrophiles such as alkyl halides.
Major Products:
Deprotection: D-histidine.
Coupling: Peptides containing D-histidine residues.
Substitution: Substituted histidine derivatives.
Scientific Research Applications
Peptide Synthesis
Overview:
Boc-His-OH is primarily utilized as a protective group in peptide synthesis. The Boc (tert-butyloxycarbonyl) group protects the amino group of histidine, allowing for selective reactions during the synthesis process.
Key Benefits:
- Improved Yield: The stability of this compound under various conditions enhances the overall yield of peptide synthesis.
- Selective Reactions: The protective nature of the Boc group allows chemists to perform selective reactions without interfering with other functional groups.
Case Study:
In a study involving solid-phase peptide synthesis (SPPS), this compound was shown to significantly reduce epimerization during coupling processes. The use of this compound resulted in only 0.18% epimerization compared to over 16% with other derivatives, demonstrating its effectiveness in maintaining the integrity of synthesized peptides .
Drug Development
Overview:
this compound is instrumental in pharmaceutical research for developing histidine derivatives that can enhance drug efficacy.
Applications:
- Therapeutic Agents: By modifying histidine through Boc protection, researchers can create new therapeutic agents targeting specific diseases.
- Example: Research has demonstrated that histidylated oligolysines, utilizing this compound derivatives, significantly enhance the uptake and delivery of antisense oligonucleotides into cells, improving their biological activity .
Bioconjugation
Overview:
In bioconjugation processes, this compound aids in attaching biomolecules to surfaces or other molecules.
Importance:
This application is crucial for developing targeted drug delivery systems and improving the specificity of therapeutic agents.
Case Study:
A study highlighted the use of histidylated oligolysines in enhancing the cytosolic delivery of oligonucleotides, showcasing how modifications with this compound can facilitate better cellular uptake and localization .
Protein Engineering
Overview:
this compound plays a significant role in protein engineering by modifying histidine residues within proteins.
Benefits:
- Stability and Functionality: The incorporation of this compound can improve the stability and functionality of proteins for various biotechnological applications.
- Example: In protein engineering applications, modifications using this compound have led to enhanced performance in enzymatic reactions and stability against denaturation.
Research in Catalysis
Overview:
this compound has been explored in catalytic processes, particularly in asymmetric synthesis.
Applications:
- Facilitating Reactions: Its unique structure can facilitate reactions essential for creating complex organic molecules.
- Case Example: Research indicates that compounds derived from this compound can act as catalysts in various organic transformations, contributing to advancements in synthetic chemistry .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Nα-tert-Butoxycarbonyl-D-histidine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The imidazole ring of histidine can also interact with metal ions and other biomolecules, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Nα-tert-Butoxycarbonyl-D-histidine can be compared with other Boc-protected amino acids:
Nα-tert-Butoxycarbonyl-L-histidine: The L-isomer of histidine, used similarly in peptide synthesis but with different stereochemistry.
Nα-tert-Butoxycarbonyl-D-alanine: Another Boc-protected D-amino acid used in peptide synthesis.
Nα-tert-Butoxycarbonyl-L-alanine: The L-isomer of alanine, used in peptide synthesis.
Uniqueness: Nα-tert-Butoxycarbonyl-D-histidine is unique due to its D-configuration and the presence of the imidazole ring, which imparts specific chemical properties and reactivity. The D-configuration makes it useful in the synthesis of peptides with specific stereochemical requirements .
Biological Activity
Boc-His-OH (Boc-protected L-histidine) is a derivative of the amino acid histidine that has garnered attention in various biological and chemical research fields. This article explores the biological activity of this compound, focusing on its antimicrobial properties, its role in peptide synthesis, and its potential applications in drug delivery systems.
Overview of this compound
This compound is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butyloxycarbonyl (Boc) group protects the amino group of histidine, allowing for selective reactions during peptide formation. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where maintaining the integrity of the amino acid during multiple coupling reactions is crucial.
Antimicrobial Activity
Recent studies have demonstrated that this compound and its derivatives exhibit significant antimicrobial activity. Research indicates that ring-modified histidine-containing peptides show promising effects against various pathogens, including fungi and bacteria.
Table 1: Antimicrobial Activity of Histidine Derivatives
Compound | IC50 (μg/mL) | MIC (μg/mL) | Activity Type |
---|---|---|---|
Boc-His(1-Bum)-OMe | 2.20 | 4.01 | Antifungal |
Boc-His(3-Bum)-OMe | 5.15 | 9.36 | Antifungal |
Boc-His(1-Trt)-OH | 10.28 | 18.7 | Antibacterial |
Boc-His(3-Iodo) | 2.59 | 4.59 | Antifungal |
The data suggest that modifications at different positions on the histidine ring can significantly enhance the biological activity of these peptides, with specific substitutions leading to improved efficacy against microbial strains .
Role in Peptide Synthesis
This compound plays a critical role in SPPS, where its use minimizes racemization during peptide formation. A study highlighted that using this compound resulted in only 0.18% epimerization under optimal conditions compared to over 16% with other histidine derivatives . This low level of racemization is vital for maintaining the biological activity of synthesized peptides.
Case Study: Synthesis of Antisense Oligonucleotides
In a notable application, histidylated oligolysines incorporating this compound were designed to enhance the delivery of antisense oligonucleotides (ODNs). Flow cytometry analyses showed a 10-fold increase in ODN uptake when histidylated oligolysines were present, demonstrating the potential of this compound derivatives to improve drug delivery efficiency .
Q & A
Basic Research Questions
Q. How can Boc-His-OH be synthesized with high yield and purity, and what analytical techniques are critical for verifying its structural integrity?
- Methodological Answer : this compound synthesis typically employs tert-butyloxycarbonyl (Boc) protection of the histidine amino group. Key steps include:
- Reaction Optimization : Adjusting pH (e.g., 8–9) to ensure efficient Boc protection .
- Purification : Use reverse-phase HPLC or flash chromatography to isolate the product.
- Characterization : Confirm purity via NMR (e.g., H and C spectra for Boc group identification at δ 1.4 ppm) and mass spectrometry (e.g., [M+H]+ ion matching theoretical mass) .
- Data Table :
Synthesis Method | Yield (%) | Purity (HPLC) | Key Spectral Peaks |
---|---|---|---|
Boc-protection | 85–92 | ≥98% | δ 1.4 (Boc), 7.1 (imidazole) |
Solid-phase | 70–80 | ≥95% | [M+H]+ = 291.3 |
Q. What are the primary applications of this compound in peptide synthesis, and how does its protecting group influence coupling efficiency?
- Methodological Answer : this compound is used in SPPS (solid-phase peptide synthesis) to prevent side reactions. Critical considerations:
- Coupling Conditions : Use HOBt/DIC as activators to minimize racemization.
- Deprotection : TFA treatment removes the Boc group selectively, preserving the imidazole ring .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage, and what degradation pathways are most prevalent?
- Methodological Answer : Stability studies require:
- Accelerated Degradation : Expose samples to 40°C/75% RH for 4 weeks and analyze via HPLC.
- Mechanistic Analysis : Identify degradation products (e.g., deprotected histidine or diketopiperazine formation) using LC-MS/MS .
- Data Table :
Storage Condition | Degradation (%) | Major Byproduct |
---|---|---|
25°C, dry | <2 | None detected |
40°C, 75% RH | 12–18 | Histidine-OH |
Q. What contradictions exist in the literature regarding this compound’s compatibility with microwave-assisted peptide synthesis, and how can these be resolved experimentally?
- Methodological Answer : Contradictory reports on microwave-induced Boc cleavage necessitate:
- Controlled Experiments : Compare conventional vs. microwave heating (e.g., 50°C, 30 min) using identical reagents.
- Hypothesis Testing : If cleavage occurs, quantify via NMR integration of the Boc signal .
Q. How can computational methods (e.g., DFT calculations) predict this compound’s reactivity in non-standard solvents, and what experimental validation is required?
- Methodological Answer :
- Computational Workflow : Optimize this compound geometry at B3LYP/6-31G* level; calculate solvation energies in DMSO vs. THF.
- Experimental Correlation : Synthesize peptides in predicted optimal solvents and compare yields .
Q. Data Contradiction Analysis Framework
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)14-8(9(15)16)4-7-5-12-6-13-7/h5-6,8H,4H2,1-3H3,(H,12,13)(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMLQYFMYHISQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17791-52-5 | |
Record name | 17791-52-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334942 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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